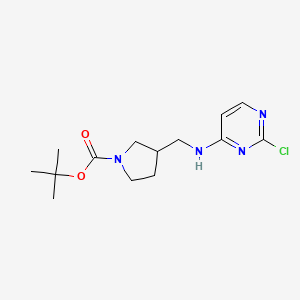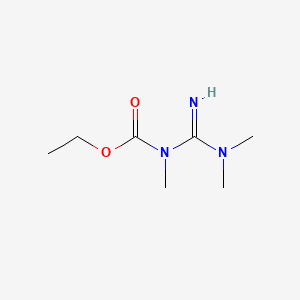
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an isopropylphenyl group, a nitro group, and a piperazinyl carbonyl group linked through a vinyl sulfide bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide typically involves multi-step organic reactions The process begins with the nitration of 2-isopropylphenyl to introduce the nitro group This is followed by the formation of the vinyl sulfide bridge through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the sulfide bridge.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives and modified sulfide bridges.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl carbonyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isopropylphenyl2-Nitro-4-((E)-((3-carboxypiperidin-1-yl)carbonyl)ethenyl)phenyl Sulfide
- 2-Isopropylphenyl2-Nitro-4-((E)-((3-hydroxymethyl-4-tert-butoxycarbonylpiperazin-1-yl)carbonyl)ethenyl)phenyl Sulfide
Uniqueness
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide is unique due to the presence of the acetylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C48H52N6O8S |
|---|---|
Molekulargewicht |
873.0 g/mol |
IUPAC-Name |
(E)-1-(4-acetylpiperazin-1-yl)-3-[4-[4-[(E)-3-(4-acetylpiperazin-1-yl)-3-oxoprop-1-enyl]-2-nitro-3-(2-propan-2-ylphenyl)phenyl]sulfanyl-3-nitro-2-(2-propan-2-ylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C48H52N6O8S/c1-31(2)37-11-7-9-13-39(37)45-35(17-21-43(57)51-27-23-49(24-28-51)33(5)55)15-19-41(47(45)53(59)60)63-42-20-16-36(18-22-44(58)52-29-25-50(26-30-52)34(6)56)46(48(42)54(61)62)40-14-10-8-12-38(40)32(3)4/h7-22,31-32H,23-30H2,1-6H3/b21-17+,22-18+ |
InChI-Schlüssel |
LGMDAPBQDCIELU-KSTNYAOJSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1C2=C(C=CC(=C2[N+](=O)[O-])SC3=C(C(=C(C=C3)/C=C/C(=O)N4CCN(CC4)C(=O)C)C5=CC=CC=C5C(C)C)[N+](=O)[O-])/C=C/C(=O)N6CCN(CC6)C(=O)C)C |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C2=C(C=CC(=C2[N+](=O)[O-])SC3=C(C(=C(C=C3)C=CC(=O)N4CCN(CC4)C(=O)C)C5=CC=CC=C5C(C)C)[N+](=O)[O-])C=CC(=O)N6CCN(CC6)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)

![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)


![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)
![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
